molecular formula C7H13N3S B1598428 5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine CAS No. 72836-32-9

5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1598428
CAS RN: 72836-32-9
M. Wt: 171.27 g/mol
InChI Key: HOHNTLTVCFMTLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (for example, whether it’s an organic or inorganic compound).



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been studied for their biological activities. Some of these compounds demonstrated DNA protective abilities and strong antimicrobial activity against specific bacteria. Additionally, certain compounds exhibited cytotoxicity on cancer cell lines, suggesting potential applications in cancer therapy (Gür et al., 2020).

Spectral and Structural Studies

  • Studies on compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have provided insights into their molecular structure and spectral properties. These studies are essential for understanding the chemical behavior and potential applications of these compounds (Dani et al., 2013).

Synthesis of Bioactive Compounds

  • Research has been conducted on synthesizing new compounds with 1,3,4-thiadiazole structures for anti-inflammatory and analgesic applications. Some compounds showed promising results compared to standard drugs in this category (Bhati & Kumar, 2008).

Vibrational Analysis and Molecular Structure

  • The ibuprofen derivative 5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-amine hydrochloride has been characterized, providing important data on its molecular structure, which is vital for pharmaceutical applications (Channar et al., 2019).

Fluorescence Effects in Bioactive Compounds

  • Studies on the fluorescence effects of certain 1,3,4-thiadiazole derivatives have been conducted. These findings are significant in the field of biochemical sensors and molecular probes (Matwijczuk et al., 2018).

Complexes with Metal Ions

  • The formation of complexes between 1,3,4-thiadiazole derivatives and various metal ions like cobalt, nickel, and copper has been explored. These complexes have potential applications in catalysis and material science (Fabretti et al., 1979).

Antimicrobial Agents

  • Synthesis and evaluation of compounds like 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents have been reported, indicating their potential use in fighting bacterial and fungal infections (Sah et al., 2014).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other potential hazards. It’s important to understand these properties to handle the compound safely.


Future Directions

This could involve potential applications of the compound, areas for further research, and unanswered questions about its properties or behavior.


properties

IUPAC Name

5-pentan-2-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-3-4-5(2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHNTLTVCFMTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406473
Record name 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

CAS RN

72836-32-9
Record name 5-(1-methylbutyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(1-Methylbutyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.